molecular formula C12H11NO3 B15298486 1-Benzoylpiperidine-2,6-dione CAS No. 1804967-87-0

1-Benzoylpiperidine-2,6-dione

Cat. No.: B15298486
CAS No.: 1804967-87-0
M. Wt: 217.22 g/mol
InChI Key: OVXCMDCXMSNGHW-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-2,6-dione is a heterocyclic compound that features a piperidine ring with a benzoyl group attached to the nitrogen atom and two keto groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-2,6-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by oxidation to introduce the keto groups at the 2 and 6 positions. Another method involves the cyclization of N-benzoylglutarimide under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto groups yields 1-benzoylpiperidine-2,6-diol, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate protein functions by binding to active sites or altering protein conformation. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-Benzoylpiperidine-2,6-dione can be compared with other similar compounds such as:

Uniqueness: Its ability to undergo various chemical reactions and its role in medicinal chemistry highlight its importance in scientific research .

Properties

CAS No.

1804967-87-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-benzoylpiperidine-2,6-dione

InChI

InChI=1S/C12H11NO3/c14-10-7-4-8-11(15)13(10)12(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

OVXCMDCXMSNGHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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